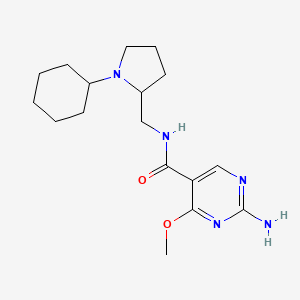
2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group, a methoxy group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo substitution reactions to introduce the amino and methoxy groups. The cyclohexyl-pyrrolidine moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in materials science and the development of novel industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include binding to active sites, altering protein conformation, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the cyclohexyl-pyrrolidine moiety, resulting in different chemical properties and applications.
N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide:
4-Methoxy-5-pyrimidinecarboxamide: A simpler structure with fewer functional groups, limiting its versatility.
Uniqueness
The presence of both the cyclohexyl-pyrrolidine moiety and the amino group in 2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide makes it unique. This combination of functional groups enhances its reactivity and broadens its range of applications in scientific research and industry.
Properties
CAS No. |
84332-14-9 |
|---|---|
Molecular Formula |
C17H27N5O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-amino-N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H27N5O2/c1-24-16-14(11-20-17(18)21-16)15(23)19-10-13-8-5-9-22(13)12-6-3-2-4-7-12/h11-13H,2-10H2,1H3,(H,19,23)(H2,18,20,21) |
InChI Key |
VJIFLQAGUWNNPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)NCC2CCCN2C3CCCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)

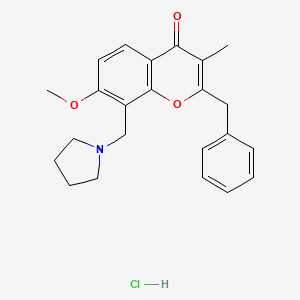
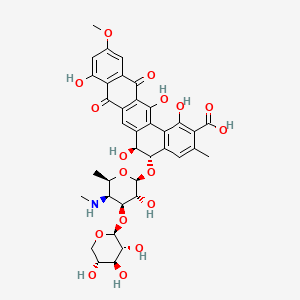
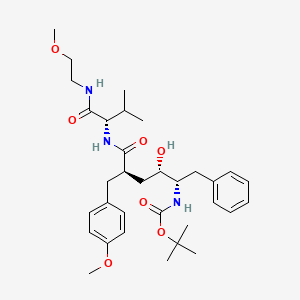
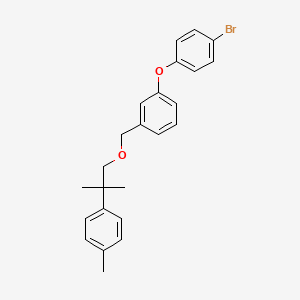
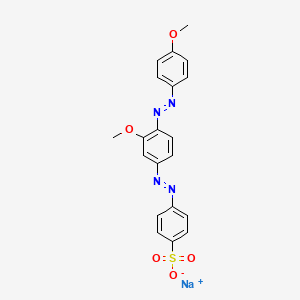
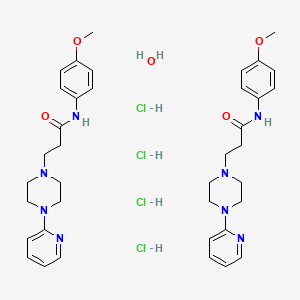
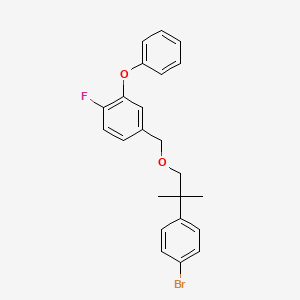
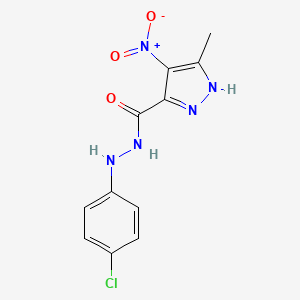
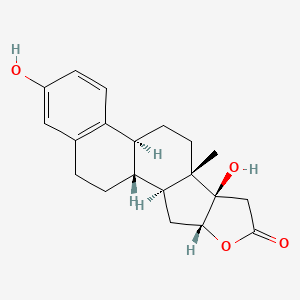
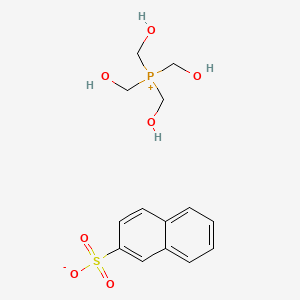
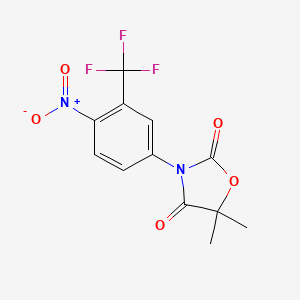
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
